4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylicaciddihydrochloride 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylicaciddihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18220617
InChI: InChI=1S/C7H9N3O2.2ClH/c11-7(12)6-5-1-2-9-10(5)4-3-8-6;;/h1-2,6,8H,3-4H2,(H,11,12);2*1H
SMILES:
Molecular Formula: C7H11Cl2N3O2
Molecular Weight: 240.08 g/mol

4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylicaciddihydrochloride

CAS No.:

Cat. No.: VC18220617

Molecular Formula: C7H11Cl2N3O2

Molecular Weight: 240.08 g/mol

* For research use only. Not for human or veterinary use.

4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylicaciddihydrochloride -

Specification

Molecular Formula C7H11Cl2N3O2
Molecular Weight 240.08 g/mol
IUPAC Name 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-4-carboxylic acid;dihydrochloride
Standard InChI InChI=1S/C7H9N3O2.2ClH/c11-7(12)6-5-1-2-9-10(5)4-3-8-6;;/h1-2,6,8H,3-4H2,(H,11,12);2*1H
Standard InChI Key MBQLLNDNRPMYIP-UHFFFAOYSA-N
Canonical SMILES C1CN2C(=CC=N2)C(N1)C(=O)O.Cl.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride, reflects its bicyclic structure: a pyrazole ring fused to a partially saturated pyrazine ring, with a carboxylic acid group at position 4 and two hydrochloride counterions. The canonical SMILES notation (C1CN2C(=CC=N2)C(N1)C(=O)O.Cl.Cl) delineates the connectivity, highlighting the nitrogen-rich heterocycles and the protonated amine groups.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₁Cl₂N₃O₂
Molecular Weight240.08 g/mol
IUPAC Name4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride
Canonical SMILESC1CN2C(=CC=N2)C(N1)C(=O)O.Cl.Cl
InChI KeyMBQLLNDNRPMYIP-UHFFFAOYSA-N
PubChem CID165671456

The InChIKey (MBQLLNDNRPMYIP-UHFFFAOYSA-N) provides a unique identifier for PubChem records, enabling rapid retrieval of structural and bioactivity data . The dihydrochloride salt enhances aqueous solubility, a critical feature for in vitro bioassays.

Synthesis and Reaction Conditions

Optimization Challenges

Reaction conditions for similar compounds emphasize anhydrous environments and catalysts like Pd(OAc)₂ for C–N coupling steps . Purification often involves silica gel chromatography with dichloromethane/methanol gradients, yielding products with >80% purity .

Characterization Techniques

Spectroscopic Analysis

  • ¹H NMR: Resonances for the pyrazine protons (δ 3.5–4.5 ppm) and carboxylic acid proton (δ 12–13 ppm).

  • FT-IR: Stretching vibrations for C=O (1700 cm⁻¹), N–H (3300 cm⁻¹), and aromatic C–N (1350 cm⁻¹) .

  • LC-MS: Molecular ion peak at m/z 240.08 [M+H]⁺, with fragmentation patterns confirming the bicyclic scaffold.

Computational Modeling

In silico tools like PubChem’s 3-D similarity search enable comparisons with bioactive analogs, predicting potential targets such as bacterial dihydrofolate reductase or human angiotensin receptors .

Related Compounds and Structure-Activity Relationships

Table 2: Bioactive Pyrazine Derivatives

CompoundActivityReference
5-Methylpyrazine-2-carboxamideAntimycobacterial (MIC: 3.12 µg/mL)
3-Aminopyrazine-2-carboxylic acidAntioxidant (IC₅₀: 28 µM in DPPH)
Losartan (CID 3961)Antihypertensive (AT₁ antagonist)

The title compound’s partially saturated pyrazine ring may reduce metabolic degradation compared to fully aromatic analogs, prolonging biological half-life.

Applications and Future Directions

Drug Discovery

This compound serves as a scaffold for lead optimization in antimicrobial or cardiovascular drug development. Its dihydrochloride form is ideal for high-throughput solubility screening.

Chemical Biology

As a tool compound, it can probe the role of pyrazine-containing metabolites in cellular pathways. PubChem’s BioAssay database may reveal unpublished screening results .

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